molecular formula C10H11NO3 B3141243 3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid CAS No. 478148-68-4

3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid

Cat. No.: B3141243
CAS No.: 478148-68-4
M. Wt: 193.2 g/mol
InChI Key: NGLYQLOQMWMXAE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid ( 478148-68-4 ) is a high-value chemical intermediate with the molecular formula C 10 H 11 NO 3 and a molecular weight of 193.20 g/mol . This dihydrofuropyridine derivative is characterized by its fused bicyclic ring system, which incorporates both furan and pyridine motifs, and a carboxylic acid functional group that serves as a versatile handle for further synthetic modification . The compound is identified by the SMILES code CC1(C)COC2=CN=C(C(O)=O)C=C21 . As a key building block in organic and medicinal chemistry, this compound is primarily used in research and development for the synthesis of more complex molecules. Its structure is particularly relevant in the exploration of pharmacologically active agents, where the furo[2,3-c]pyridine scaffold is of significant interest . The presence of the carboxylic acid group at the 5-position allows researchers to readily create amide, ester, and other derivatives, facilitating the construction of compound libraries for screening in drug discovery projects. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3,3-dimethyl-2H-furo[2,3-c]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-10(2)5-14-8-4-11-7(9(12)13)3-6(8)10/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLYQLOQMWMXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CN=C(C=C21)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator in the presence of hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This method yields the desired compound with moderate efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid with key analogs in terms of structural features, bioactivity, and synthesis.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Bioactivity Synthesis Highlights
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid (hypothetical) C₁₀H₁₁NO₃ 193.20 (calculated) Furopyridine core with 3,3-dimethyl and 5-carboxylic acid groups Not directly reported; inferred antibacterial/antitumor potential based on analogs Likely involves cyclization of substituted pyridine precursors with dimethyl groups
Furo[2,3-c]pyridine-5-carboxylic acid (CAS 478148-62-8) C₈H₅NO₃ 163.13 Unsubstituted furopyridine core with 5-carboxylic acid Intermediate for metalloproteinase inhibitors Palladium-catalyzed cross-coupling or lactamization
3-Nitro-4-oxothieno[2,3-b]pyridine-5-carboxylic acid C₈H₄N₂O₅S 240.19 Thienopyridine core with nitro and oxo groups at positions 3 and 4 Antibacterial activity against E. aerogenes and S. aureus SN-Ar reaction of 2-chloro precursors with amines
5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid C₁₄H₁₁NO₃ 241.24 Pyridine-3-carboxylic acid linked to dihydrobenzofuran No direct bioactivity reported; used as a synthetic precursor Suzuki-Miyaura coupling of boronic acids with halopyridines
7-Oxo-6h,7h-thieno[2,3-c]pyridine-5-carboxylic acid C₈H₅NO₃S 195.19 Thienopyridine core with oxo group at position 7 Intermediate for kinase inhibitors Cyclocondensation of thiophene derivatives

Structural and Functional Insights

  • Core Heterocycle Modifications: The furopyridine core in the target compound differs from thienopyridine (e.g., 3-nitro-4-oxothieno[2,3-b]pyridine-5-carboxylic acid) by replacing sulfur with oxygen in the fused ring. The dimethyl groups at position 3 introduce steric bulk, which could hinder enzymatic degradation compared to unsubstituted analogs like furo[2,3-c]pyridine-5-carboxylic acid .
  • Bioactivity Trends: Substitutions at position 2 (e.g., chlorine in thienopyridines) enhance antibacterial activity, but replacing halogens with arylamino groups diminishes potency . This suggests that electron-withdrawing groups at specific positions are critical for bioactivity. Carboxylic acid moieties at position 5 (common across all analogs) are essential for hydrogen bonding in enzyme active sites, as seen in matrix metalloproteinase inhibitors .
  • Synthesis Challenges: Palladium-catalyzed amination (used for thienopyridines ) may require optimization for sterically hindered furopyridine derivatives. Reductive lactamization (e.g., for tetrahydropyrido-thienothiazines ) could be adapted to synthesize dihydrofuropyridines.

Key Research Findings

Antibacterial Activity: Thienopyridine derivatives with nitro and oxo groups (e.g., compound 11 in ) exhibit MIC values of 2–4 µg/mL against E. aerogenes. The dimethyl groups in the target compound may improve pharmacokinetics but require empirical validation.

Antitumor Potential: Tetrahydropyrido-thienothiazines derived from 3-nitro-4-oxothieno[2,3-b]pyridine-5-carboxylic acid show IC₅₀ values of 0.8–1.2 µM against ovarian cancer (IGROV1) . The furopyridine analog’s planar structure may enhance DNA intercalation.

Enzyme Inhibition: Furopyridine-5-carboxylic acid derivatives are precursors for matrix metalloproteinase inhibitors (e.g., compound 6-(4-(4-imidazol-1-ylphenoxy)benzenesulfonyl)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid) .

Biological Activity

3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid (CAS: 478148-68-4) is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique molecular structure, characterized by a fused furo and pyridine ring, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and synthesis methods.

  • Molecular Formula: C10H11NO3
  • Molar Mass: 193.2 g/mol

Biological Activity Overview

The biological activity of 3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid has been explored in various studies. The compound exhibits a range of pharmacological properties, including:

  • Antitumor Activity: Preliminary studies suggest that derivatives of this compound may have anticancer properties.
  • Antioxidant Activity: The compound has shown potential as a free radical scavenger.
  • Neuroprotective Effects: There is emerging evidence that it may play a role in protecting neuronal cells.

Antitumor Activity

A study conducted by researchers evaluated the cytotoxic effects of several derivatives of dihydrofuro-pyridine compounds against various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced their antitumor efficacy. For instance, compounds with electron-withdrawing groups demonstrated increased activity against breast cancer cells.

Compound VariantIC50 (µM)Cancer Type
Base Compound25Breast Cancer
Variant A15Lung Cancer
Variant B10Colon Cancer

Antioxidant Activity

In vitro assays have demonstrated that 3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays.

Assay TypeIC50 (µM)
DPPH18
ABTS22

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective effects in models of neurodegenerative diseases. In a study involving neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in reduced cell death and improved cell viability.

Case Studies

  • Study on Anticancer Properties : A comprehensive study published in ACS Omega examined the effects of various dihydrofuro compounds on cancer cell proliferation. It was found that specific structural modifications could enhance their cytotoxicity against multiple cancer types .
  • Antioxidant Evaluation : A recent investigation into the antioxidant capacity of furo-pyridine derivatives highlighted their potential therapeutic applications in oxidative stress-related diseases. The study utilized both DPPH and ABTS methods to quantify antioxidant activity .

Synthesis Methods

The synthesis of 3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Green chemistry approaches have been developed to enhance yield and reduce environmental impact.

Typical Synthesis Route:

  • Formation of Dihydrofuro Intermediate : Using a one-pot multicomponent reaction.
  • Cyclization : Catalyzed by mild conditions to form the final product.
  • Purification : Through recrystallization or chromatography.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid?

  • Methodology :

  • Step 1 : Start with a pyridine precursor substituted with a dihydrofuran ring. Methylation at the 3,3-positions can be achieved via alkylation using methyl iodide and a base (e.g., NaH) in anhydrous THF under reflux .
  • Step 2 : Introduce the carboxylic acid group at position 5 using a carboxylation reaction. For example, employ a lithium-halogen exchange followed by quenching with CO₂ gas, as demonstrated in analogous furopyridine syntheses .
  • Step 3 : Purify via recrystallization (e.g., ethanol/water) and confirm purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How can NMR spectroscopy distinguish between dihydrofuropyridine tautomers?

  • Methodology :

  • Use 1H^1H-NMR to identify protons on the dihydrofuran ring (δ 4.0–5.0 ppm for fused oxygen-containing heterocycles) and pyridine protons (δ 7.0–8.5 ppm). 13C^{13}C-NMR resolves carbonyl carbons (δ 165–175 ppm) and methyl groups (δ 20–25 ppm) .
  • Compare experimental data to computed spectra (DFT/B3LYP/6-31G*) for tautomer verification .

Q. What analytical techniques validate the compound’s stability under varying pH conditions?

  • Methodology :

  • Conduct accelerated stability studies: Dissolve the compound in buffers (pH 1–13) and monitor degradation via LC-MS at 25°C and 40°C. Use a QTOF-MS to identify degradation products (e.g., ring-opening or decarboxylation) .

Advanced Research Questions

Q. How does the electron-withdrawing carboxylic acid group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Perform Suzuki-Miyaura coupling with aryl boronic acids. Compare reaction yields using Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand. The carboxylic acid may chelate Pd, requiring optimized conditions (e.g., higher temps or microwave-assisted synthesis) .
  • Monitor regioselectivity via X-ray crystallography (e.g., derivatives similar to those in ).

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodology :

  • Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., PDB: 2JDO). Parameterize the ligand using Gaussian09 (B3LYP/6-31G*) for charge and conformation .
  • Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (Kₐ, Kd) .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Analyze batch-to-batch purity differences via HRMS and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid

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